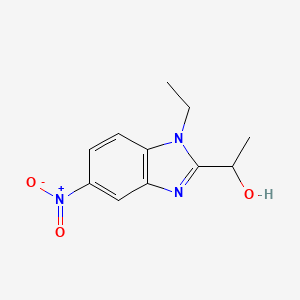![molecular formula C19H25N5O4 B2628262 ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-13-5](/img/structure/B2628262.png)
ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic compound with a complex structure that combines an imidazo[2,1-f]purine core with a cyclohexyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step processes:
Formation of the imidazo[2,1-f]purine core: : Starting with a purine derivative, cyclization reactions under acidic or basic conditions help in forming the imidazo[2,1-f]purine nucleus.
Incorporation of the cyclohexyl group: : A Friedel-Crafts alkylation reaction with cyclohexyl chloride introduces the cyclohexyl group.
Introduction of the acetate ester: : The final step involves esterification of the compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial synthesis may scale these reactions using optimized conditions:
Catalysts like Lewis acids for Friedel-Crafts reactions.
High-pressure reactors to ensure efficient cyclization.
Continuous flow synthesis for esterification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, primarily at the purine ring, under strong oxidizing agents.
Reduction: : Reductive conditions can target the cyclohexyl group, potentially reducing it to a simpler alkane structure.
Substitution: : Electrophilic substitution can occur at the dimethyl groups on the purine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: : Modified purine derivatives with added oxygen functionalities.
Reduction: : Simplified cyclohexane derivatives.
Substitution: : Halogenated purine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has found various applications across different fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its interactions with nucleic acids and potential as a biochemical tool.
Medicine: : Investigated for its antiviral and anticancer properties.
Industry: : Utilized in the development of novel polymers and materials.
Wirkmechanismus
Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects through:
Molecular Targets: : Interaction with DNA and RNA, inhibiting replication processes.
Pathways Involved: : Disruption of nucleic acid synthesis pathways, leading to cell cycle arrest or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Compared to other imidazo[2,1-f]purine derivatives, this compound stands out due to its unique combination of a cyclohexyl group and an acetate ester, which enhances its lipophilicity and membrane permeability.
List of Similar Compounds
8-Cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin: : Without the ethyl acetate group.
2,4-Dioxo-1H-imidazo[2,1-f]purin-3-yl acetate: : Lacks the cyclohexyl and dimethyl substituents.
1,7-Dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid: : A carboxylic acid derivative.
Eigenschaften
IUPAC Name |
ethyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-4-28-14(25)11-23-17(26)15-16(21(3)19(23)27)20-18-22(15)10-12(2)24(18)13-8-6-5-7-9-13/h10,13H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXZQBBVHKRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)

![1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2628182.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628188.png)
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2628199.png)
![11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride](/img/structure/B2628200.png)
![5-Methyl-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2628201.png)
![N-butyl-3-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2628202.png)
